3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an ethenylsulfonyl group, a pyrazole ring, and a propanamide moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethenylsulfonyl group and the propanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing waste. Key steps include the careful control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylsulfonyl group to a sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonyl derivatives.
Scientific Research Applications
3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The pyrazole ring may also play a role in binding to specific receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide
- 2-Bromo-N-(pyrazol-5-yl)benzenesulfonamide derivatives
Uniqueness
3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethenylsulfonyl and pyrazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-23(21,22)10-8-16(20)18-14-11-13(6-5-12(14)2)15-7-9-17-19(15)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLUKLSAFEFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2C)NC(=O)CCS(=O)(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.